

An In-depth Technical Guide to Azido-PEG4-Thiol: Properties and Applications

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Compound of Interest

Compound Name: Azido-PEG4-Thiol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Thiol is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates a terminal azide group and a terminal thiol group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture allows for the sequential or orthogonal conjugation of two different molecules, making it a versatile tool for creating complex biomolecular architectures. The azide group is readily derivatized through copper-catalyzed or strain-promoted "click chemistry," while the thiol group offers a reactive handle for conjugation to maleimides, iodoacetamides, or for immobilization onto gold surfaces.^{[1][2][3]} The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugates.^[1] This guide provides a comprehensive overview of the properties of **Azido-PEG4-Thiol**, including its chemical and physical characteristics, reactivity, and detailed experimental protocols for its application.

Core Properties of Azido-PEG4-Thiol

The fundamental properties of **Azido-PEG4-Thiol** are summarized in the tables below, providing a quick reference for researchers.

Chemical and Physical Properties

Property	Value	Source
Chemical Formula	C10H21N3O4S	[4]
Molecular Weight	279.36 g/mol	[4]
CAS Number	2720615-82-5	[4]
Appearance	Light brown to brown liquid	[5]
Density	~1.08 g/cm ³	[5]
Purity	Typically >95% (as determined by HPLC)	[6]

Solubility and Storage

Solvent	Solubility	Source
Water	Soluble	[7]
DMSO	Soluble	[7]
DMF	Soluble	[7]
Ethanol	Soluble	[7]
Chloroform	Soluble	[7]

Storage Conditions: For long-term stability, **Azido-PEG4-Thiol** should be stored at -20°C in a dry, dark environment.[4] It is stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.[4]

Reactivity and Applications

Azido-PEG4-Thiol's utility stems from the distinct reactivity of its terminal functional groups, enabling a wide range of applications in bioconjugation and materials science.

Azide Group Reactivity: Click Chemistry

The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[8]

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This reaction involves the formation of a stable triazole linkage between the azide group of **Azido-PEG4-Thiol** and a terminal alkyne-containing molecule. The reaction is catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[\[5\]](#)[\[9\]](#)
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** For applications where copper toxicity is a concern (e.g., in living systems), the azide group can react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a metal catalyst.[\[5\]](#)[\[10\]](#)

Thiol Group Reactivity

The thiol (sulfhydryl) group provides another versatile handle for conjugation.

- **Thiol-Maleimide Chemistry:** The thiol group reacts specifically with maleimide-functionalized molecules to form a stable thioether bond. This reaction is widely used for protein modification, particularly at cysteine residues.[\[11\]](#)[\[12\]](#)
- **Surface Modification:** The strong affinity of sulfur for noble metals allows for the immobilization of **Azido-PEG4-Thiol** onto gold surfaces, such as nanoparticles and sensor chips, to create functionalized interfaces.[\[13\]](#)[\[14\]](#)
- **Thiol-Ene and Thiol-Yne Chemistry:** The thiol group can also participate in radical-mediated thiol-ene and thiol-yne reactions, offering further possibilities for material synthesis and modification.

Key Applications

- **PROTAC Synthesis:** **Azido-PEG4-Thiol** is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[\[5\]](#) PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are critical for the efficacy of the PROTAC.[\[15\]](#)
- **Antibody-Drug Conjugates (ADCs):** The bifunctional nature of **Azido-PEG4-Thiol** allows for the site-specific conjugation of cytotoxic drugs to antibodies, a key strategy in targeted cancer therapy.

- Biomolecule Labeling and Tracking: Fluorophores, biotin, or other reporter molecules can be attached to biomolecules using **Azido-PEG4-Thiol** for imaging and detection purposes.
- Functionalization of Nanomaterials: The thiol group can be used to anchor the linker to nanoparticles, while the azide group provides a point of attachment for targeting ligands or therapeutic agents.^[13]

Experimental Protocols and Workflows

The following sections provide detailed methodologies for common applications of **Azido-PEG4-Thiol**.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating **Azido-PEG4-Thiol** to an alkyne-containing molecule.

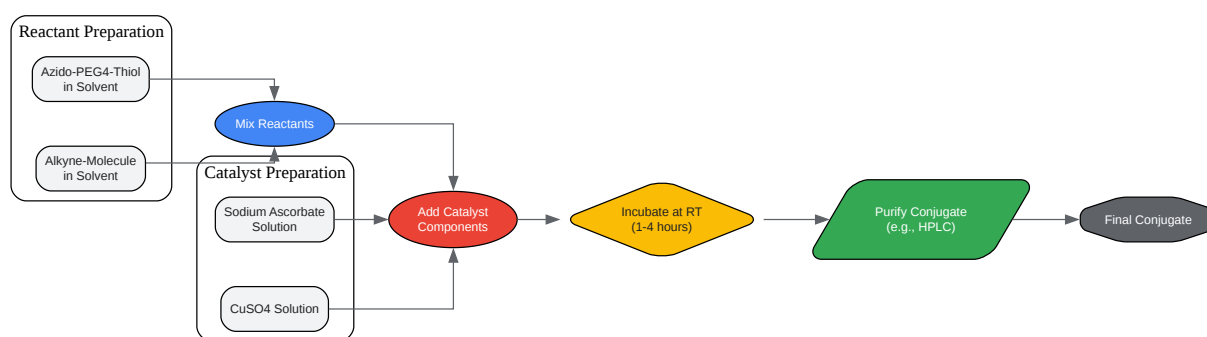
Materials:

- **Azido-PEG4-Thiol**
- Alkyne-functionalized molecule
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
- Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)
- Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

- Dissolve the alkyne-functionalized molecule and **Azido-PEG4-Thiol** (typically in a 1:1 to 1.2:1 molar ratio) in the chosen solvent.

- In a separate vial, prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
- In another vial, prepare a stock solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in water (e.g., 20 mM). If using THPTA, pre-mix the CuSO_4 and THPTA in a 1:2 molar ratio.
- Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO_4 solution (or the pre-mixed catalyst solution).
- Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
- Upon completion, purify the conjugate using an appropriate chromatographic method.



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Fig. 1: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Thiol-Maleimide Conjugation

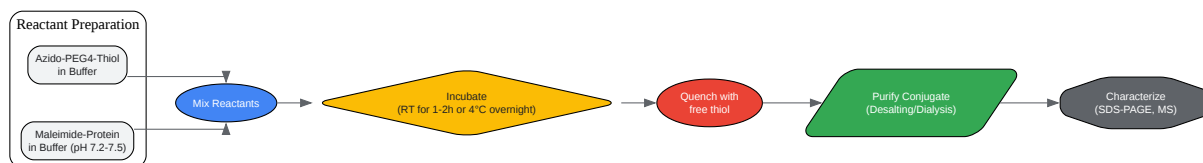
This protocol outlines the conjugation of **Azido-PEG4-Thiol** to a maleimide-functionalized protein.

Materials:

- **Azido-PEG4-Thiol**
- Maleimide-activated protein
- Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)
- Quenching reagent (e.g., free cysteine or β -mercaptoethanol)
- Desalting column or dialysis system

Procedure:

- Dissolve the maleimide-activated protein in the reaction buffer.
- Dissolve **Azido-PEG4-Thiol** in the reaction buffer and add it to the protein solution. A 10 to 20-fold molar excess of the thiol linker is typically used.
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
- Quench any unreacted maleimide groups by adding a quenching reagent.
- Remove the excess **Azido-PEG4-Thiol** and quenching reagent by desalting or dialysis.
- Characterize the resulting conjugate by methods such as SDS-PAGE and mass spectrometry to determine the degree of labeling.

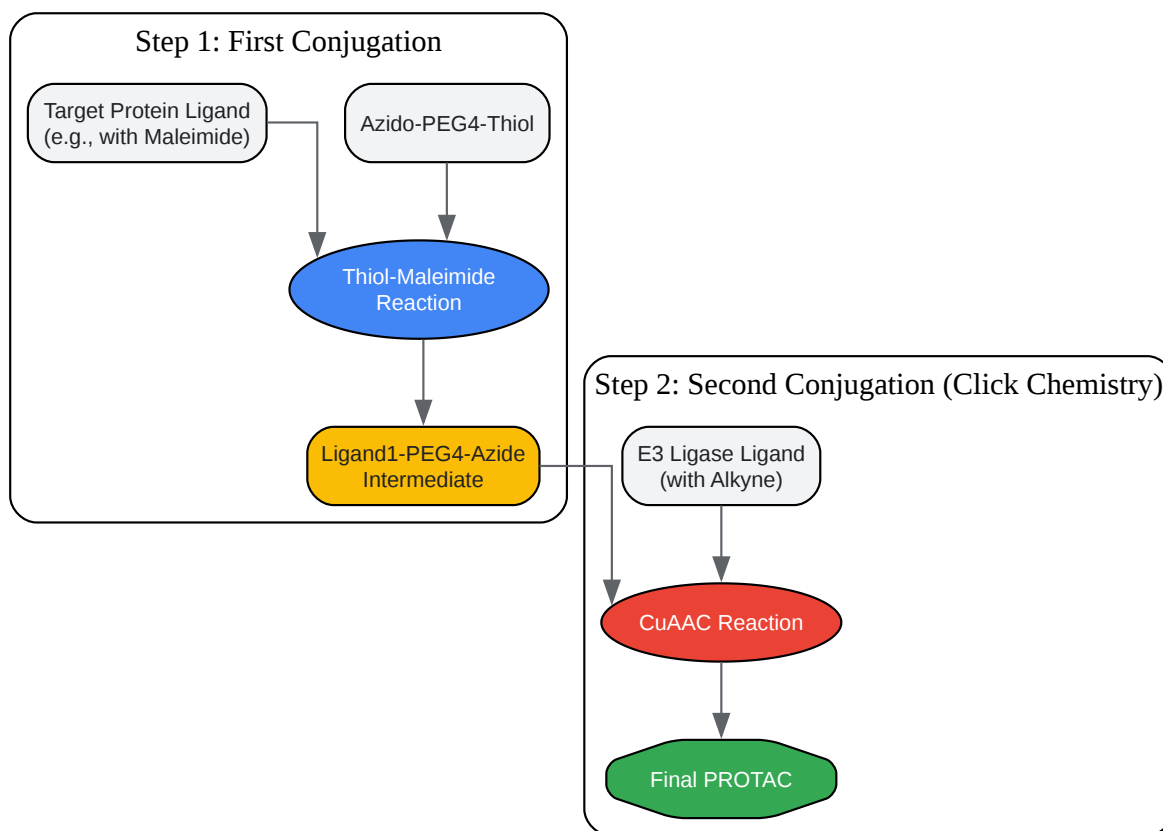


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Fig. 2: Workflow for Thiol-Maleimide Conjugation.

PROTAC Synthesis using Azido-PEG4-Thiol

This workflow illustrates the synthesis of a PROTAC where **Azido-PEG4-Thiol** links a target protein ligand and an E3 ligase ligand.



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Fig. 3: Logical Workflow for PROTAC Synthesis.

Conclusion

Azido-PEG4-Thiol is a powerful and versatile heterobifunctional linker that has become an indispensable tool in modern chemical biology and drug discovery. Its well-defined structure, coupled with the specific and efficient reactivity of its terminal azide and thiol groups, allows for the precise construction of complex bioconjugates. The inclusion of a hydrophilic PEG4 spacer further enhances its utility by improving the solubility and biocompatibility of the resulting molecules. The detailed properties and protocols provided in this guide are intended to facilitate the successful application of **Azido-PEG4-Thiol** in a wide range of research and development endeavors.

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